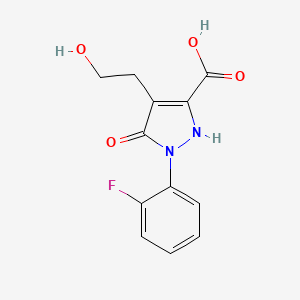

1-(2-fluorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid

Descripción

The compound 1-(2-fluorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid (hereafter referred to as the "target compound") is a pyrazole derivative featuring a 2-fluorophenyl substituent at the N1 position, a 2-hydroxyethyl group at C4, and a carboxylic acid moiety at C3. The structural uniqueness of this compound lies in the combination of electron-withdrawing fluorine at the ortho position of the phenyl ring, a hydrophilic hydroxyethyl side chain, and a carboxylic acid group, which collectively influence its physicochemical and biological properties.

Propiedades

IUPAC Name |

2-(2-fluorophenyl)-4-(2-hydroxyethyl)-3-oxo-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O4/c13-8-3-1-2-4-9(8)15-11(17)7(5-6-16)10(14-15)12(18)19/h1-4,14,16H,5-6H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYRVPHKLRDCFQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=O)C(=C(N2)C(=O)O)CCO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(2-Fluorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological profiles, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 253.24 g/mol

The presence of the fluorophenyl group and the hydroxyethyl moiety contributes to its biological activity by influencing its interaction with biological targets.

Research indicates that pyrazole derivatives often exert their effects through several mechanisms:

- Inhibition of Enzymatic Activity : Many pyrazole compounds inhibit key enzymes involved in cancer progression and inflammation. For example, some derivatives have shown significant inhibition of Aurora-A kinase and other kinases involved in cell cycle regulation.

- Induction of Apoptosis : Certain pyrazole derivatives trigger apoptotic pathways in cancer cells, leading to cell death.

- Anti-inflammatory Effects : Pyrazoles can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Biological Activity Data

A summary of biological activities related to this compound is presented in Table 1.

| Biological Activity | Assay Type | IC Value (µM) | Cell Line/Target |

|---|---|---|---|

| Cytotoxicity | MTT Assay | 26 | A549 (lung cancer) |

| Aurora-A Kinase Inhibition | Enzyme Inhibition Assay | 0.067 | Aurora-A kinase |

| Anti-inflammatory Activity | ELISA for cytokines | Not specified | Various inflammatory markers |

Case Studies

Several studies have investigated the biological activity of pyrazole derivatives similar to the compound :

- Anti-Cancer Activity : A study by Wei et al. demonstrated that a related pyrazole derivative exhibited significant cytotoxic effects against A549 lung cancer cells with an IC value of 26 µM. The mechanism involved apoptosis induction through mitochondrial pathways .

- Kinase Inhibition : Research conducted by Sun et al. highlighted that certain pyrazole derivatives effectively inhibited Aurora-A kinase at low nanomolar concentrations (IC = 0.067 µM), suggesting potential use in targeted cancer therapies .

- Anti-inflammatory Properties : A review noted that pyrazole compounds could reduce levels of inflammatory cytokines such as TNF-alpha and IL-6 in various models, indicating their potential as anti-inflammatory agents .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations: Fluorine vs. Chlorine and Positional Effects

The target compound’s 2-fluorophenyl group distinguishes it from closely related analogs such as 1-(4-chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid (). Key comparisons include:

Chlorine’s larger size and hydrophobicity, however, could increase membrane permeability .

Functional Group Modifications: Hydroxyethyl and Carboxylic Acid vs. Esters

The hydroxyethyl and carboxylic acid groups in the target compound contrast with ester derivatives like methyl 1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-1H-pyrazole-3-carboxylate ().

Ester analogs, while more lipophilic, require metabolic activation for therapeutic efficacy .

Physicochemical and Structural Properties

Collision cross-section (CCS) data from the 4-chlorophenyl analog () provides proxy insights into the target compound’s physicochemical behavior:

| Adduct | Predicted CCS (Ų) for 4-Chlorophenyl Analog | Inferred CCS for Target Compound |

|---|---|---|

| [M+H]⁺ | 159.8 | ~155–160 (lower due to fluorine) |

| [M+Na]⁺ | 172.1 | ~170–175 |

Smaller CCS values for the target compound (due to fluorine’s lower atomic radius vs. chlorine) suggest marginally improved diffusion rates in solution. Crystal structure data for related pyrrole derivatives () indicates that substituent positioning (e.g., ortho vs. para) minimally affects bond lengths but may alter packing efficiency in solid states .

Métodos De Preparación

Pyrazole Core Construction via Hydrazone Cyclization

- Starting with 4-phenylcarbonyl-5-phenyl-2,3-dihydro-2,3-furandione , reaction with 2-fluorophenylhydrazone yields the pyrazole intermediate 4-benzoyl-1-(2-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid.

- This step typically involves refluxing the diketone and hydrazone in an appropriate solvent (e.g., ethanol or methanol) under acidic conditions to facilitate cyclization.

Functional Group Transformations

- The pyrazole acid intermediate can be converted to the corresponding acid chloride using thionyl chloride .

- Subsequent reaction of the acid chloride with ammonia or other nucleophiles introduces amide or hydroxyethyl substituents.

- Hydroxyethyl substitution at the 4-position can be introduced by nucleophilic substitution or by using 2-hydroxyethyl derivatives in the cyclization step.

Oxidation and Hydrolysis Steps

- Oxidation of dihydro-pyrazole intermediates to the corresponding pyrazole-5-carboxylates can be achieved using oxidizing agents such as potassium persulfate in acidic media (e.g., sulfuric acid) at controlled temperatures (15–65 °C).

- Hydrolysis of ester intermediates under basic conditions (e.g., sodium hydroxide in aqueous ethanol) yields the free carboxylic acid with high purity and yield (above 90%).

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Pyrazole formation | 4-phenylcarbonyl-5-phenyl-2,3-dihydro-2,3-furandione + 2-fluorophenylhydrazone, acidic solvent | Reflux (EtOH/MeOH) | Not specified | Cyclization under acidic reflux |

| Acid chloride formation | Thionyl chloride | Reflux | Not specified | Conversion of acid to acid chloride |

| Substitution with ammonia | Ammonia | Room temperature | Not specified | Formation of amide or hydroxyethyl substituted derivative |

| Oxidation of dihydro-pyrazole | Potassium persulfate, sulfuric acid catalyst | 15–65 °C | 75–80 | Controlled oxidation to pyrazole carboxylate |

| Ester hydrolysis | NaOH in aqueous ethanol | Room temperature | 90+ | Base hydrolysis to free acid |

Research Findings and Notes

- The use of 2-fluorophenylhydrazone is critical for introducing the fluorophenyl substituent at the 1-position of the pyrazole ring.

- Oxidation with potassium persulfate is preferred due to its efficiency and relatively mild conditions, avoiding harsher oxidants.

- Hydrolysis under basic conditions is more environmentally friendly and safer compared to acidic hydrolysis, with comparable or improved yields.

- The multi-step synthesis allows for structural modifications at various positions of the pyrazole ring, enabling tailored functionalization for specific applications.

- Analytical characterization of intermediates and final products is typically performed using IR, NMR, and elemental analysis to confirm structure and purity.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Starting Material(s) | Key Reagents/Conditions | Product/Intermediate |

|---|---|---|---|---|

| 1 | Cyclization | 4-phenylcarbonyl-5-phenyl-2,3-dihydro-2,3-furandione + 2-fluorophenylhydrazone | Acidic reflux in EtOH or MeOH | 4-benzoyl-1-(2-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid |

| 2 | Acid chloride formation | Pyrazole carboxylic acid | Thionyl chloride, reflux | Pyrazole carboxylic acid chloride |

| 3 | Nucleophilic substitution | Acid chloride + ammonia or 2-hydroxyethyl nucleophile | Room temperature | This compound |

| 4 | Oxidation | Dihydro-pyrazole ester intermediate | Potassium persulfate, sulfuric acid, 15-65 °C | Pyrazole-5-carboxylate ester |

| 5 | Hydrolysis | Pyrazole ester | NaOH in aqueous ethanol, room temperature | Pyrazole carboxylic acid (final product) |

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(2-fluorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid?

Answer:

A common approach involves cyclocondensation of hydrazine derivatives with β-keto esters or aldehydes. For example, the Vilsmeier–Haack reaction can be adapted to introduce the oxo group at the 5-position, as demonstrated in the synthesis of 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde derivatives . Key steps include:

Hydrazine formation : React 2-fluorophenylhydrazine with ethyl acetoacetate to form the pyrazole core.

Hydroxyethyl introduction : Use nucleophilic substitution or ester hydrolysis (e.g., NaOH/EtOH) to attach the 2-hydroxyethyl group.

Oxidation : Employ mild oxidizing agents like PCC (pyridinium chlorochromate) to generate the 5-oxo group without over-oxidizing the hydroxyethyl substituent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.